8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine
Description
8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromine atom at position 8, a chloromethyl group at position 2, and a methyl group at position 4. Its synthesis involves cyclization of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone in ethanol, followed by nitration in concentrated sulfuric acid to introduce the nitro group at position 3 . The chloromethyl substituent enhances reactivity, making it a versatile intermediate for further functionalization, such as sulfonation or cross-coupling reactions .
Properties
IUPAC Name |
8-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2/c1-6-2-8(10)9-12-7(3-11)5-13(9)4-6/h2,4-5H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBJSJRPHMGWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470634 | |
| Record name | 8-BROMO-2-(CHLOROMETHYL)-6-METHYLIMIDAZO[1,2-A]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901124-75-2 | |
| Record name | 8-BROMO-2-(CHLOROMETHYL)-6-METHYLIMIDAZO[1,2-A]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of brominated and chlorinated pyridine derivatives, which undergo cyclization in the presence of suitable catalysts and reagents. For instance, the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) has been reported as an effective alternative to traditional reagents like n-butyllithium .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as metal halogen exchange, chlorine transfer, and cyclization, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in coupling reactions like Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-A]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Drug Development
8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine has been investigated as a scaffold for developing new pharmaceuticals targeting various diseases. Its ability to interact with enzymes and proteins suggests potential roles in modulating biochemical pathways related to disease mechanisms. Notably, it has shown promise in proteomics research due to its interactions with biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking.
Antikinetoplastid Activity
Research indicates that derivatives of this compound exhibit significant antitrypanosomal activity. A structure-activity relationship (SAR) study highlighted that modifications at positions 2, 6, and 8 of the imidazopyridine ring can enhance biological activity against Trypanosoma brucei brucei. One derivative demonstrated an EC50 value of 17 nM, indicating strong efficacy compared to existing treatments . This suggests that compounds based on this scaffold could be developed into effective therapies for kinetoplastid diseases.
Material Science Applications
The synthesis of this compound also extends to material science. The compound can be utilized in creating functional materials due to its unique electronic properties and reactivity patterns. Its structural characteristics allow it to serve as a precursor for synthesizing other complex organic molecules, which can be applied in various industrial processes.
Antimicrobial Properties
Several studies have reported the antimicrobial activity of imidazo[1,2-a]pyridine derivatives, including those related to this compound. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
Antitubercular Activity
Recent developments have shown that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) strains. The exploration of these compounds has led to promising candidates with low minimum inhibitory concentrations (MICs), suggesting their potential as new anti-TB agents .
Study on Antitrypanosomal Activity
A recent SAR study synthesized several derivatives based on the imidazo[1,2-a]pyridine scaffold. Among these compounds, one derivative displayed superior antitrypanosomal activity with an EC50 value significantly lower than existing treatments. The study emphasized the importance of substituents at specific positions on the ring structure for optimizing biological activity .
Development of Antimicrobial Agents
In another investigation focusing on antibacterial properties, derivatives of imidazo[1,2-a]pyridine were tested against various bacterial strains. Some exhibited potent antimicrobial activity, demonstrating the compound's versatility in medicinal applications beyond antikinetoplastid activity .
Mechanism of Action
The mechanism of action of 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents at positions 2, 6, and 8 significantly influence melting points, solubility, and reactivity:
Key Observations:
Biological Activity
8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antikinetoplastid Activity
Research has demonstrated that compounds within the imidazo[1,2-a]pyridine class exhibit significant antikinetoplastid activity. A study focused on the SAR of 3-nitroimidazo[1,2-a]pyridine derivatives found that this compound showed promising activity against Trypanosoma brucei brucei, with an effective concentration (EC50) of 17 nM and a selectivity index (SI) of 2650. This compound was more active than several reference drugs including fexinidazole and suramin, highlighting its potential as a lead compound for treating kinetoplastid diseases such as sleeping sickness .
Antimycobacterial Activity
Another area of interest is the antimycobacterial activity of imidazo[1,2-a]pyridine derivatives. A focused library screening against Mycobacterium tuberculosis indicated that certain derivatives exhibit selective inhibition without affecting gram-positive or gram-negative pathogens. Although specific data on this compound was not detailed in this context, the structural similarities suggest potential activity that warrants further investigation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions of the imidazo[1,2-a]pyridine ring significantly influence biological activity. Positions 2, 6, and 8 have been identified as key modulation points. For instance:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 2 | Chloromethyl | Increases antikinetoplastid activity |
| 6 | Methyl | Enhances solubility |
| 8 | Bromine | Critical for activity |
These insights can guide future synthetic efforts to optimize the compound's efficacy against targeted pathogens .
Case Study: Antitrypanosomal Efficacy
In a comparative study involving various synthesized derivatives of imidazo[1,2-a]pyridine, it was found that the presence of a bromine atom at position 8 significantly enhanced antitrypanosomal activity. The study highlighted that while many derivatives were synthesized, only a few exhibited submicromolar activities comparable to established treatments .
Pharmacokinetic Properties
A pharmacokinetic assessment in mice indicated that the compound displayed good systemic exposure following oral administration with a half-life (T1/2) of approximately 7.7 hours. This suggests favorable absorption and metabolism characteristics essential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation of a methyl-substituted imidazo[1,2-a]pyridine precursor. Key steps include:
- Bromination : Use bromine (Br₂) in acetic acid or chloroform under inert conditions to introduce bromine at the 8-position .
- Chloromethylation : Employ chloromethylation reagents (e.g., ClCH₂OCH₃ with Lewis acids like ZnCl₂) to functionalize the 2-position .
- Optimization : Yields depend on temperature (70–90°C) and solvent polarity. Polar aprotic solvents (DMF, DMSO) enhance substitution reactions .
- Validation : Confirm purity via HPLC and NMR. Typical yields range from 45–65% .
Q. How does the chloromethyl group at the 2-position influence reactivity in cross-coupling reactions?
- Methodological Answer : The chloromethyl group acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki-Miyaura coupling).
- Reagents : Pd(PPh₃)₄ or PdCl₂(dppf) with aryl/heteroaryl boronic acids in THF/water .
- Challenges : Steric hindrance from the 6-methyl group may reduce coupling efficiency. Use bulky ligands (XPhos) to mitigate this .
- Analysis : Monitor reaction progress via TLC (Rf shifts) and characterize products via mass spectrometry .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of halogenated imidazopyridines?
- Methodological Answer : Discrepancies arise from substituent positioning (e.g., bromine at 6- vs. 8-position) and assay conditions.
- Case Study : 8-Bromo derivatives show higher antimicrobial activity (MIC: 2–4 µg/mL) than 6-bromo analogs (MIC: 8–16 µg/mL) due to enhanced membrane penetration .
- Validation : Perform comparative bioassays under standardized conditions (e.g., CLSI guidelines) and use isogenic bacterial strains .
- Data Table :
| Compound | MIC (µg/mL) | Target Pathogen | Reference |
|---|---|---|---|
| 8-Bromo-2-(chloromethyl)... | 2.5 | S. aureus | |
| 6-Bromo analog | 12.0 | S. aureus |
Q. How can retrosynthetic analysis and AI tools improve the design of derivatives with enhanced pharmacokinetics?
- Methodological Answer : AI models (e.g., Pistachio, Reaxys) predict feasible routes by analyzing reaction databases:
- Step 1 : Input target structure into AI platforms to prioritize halogenation and coupling steps .
- Step 2 : Evaluate predicted routes for atom economy. For example, direct C-H bromination reduces step count vs. multi-step functionalization .
- Case Study : AI-predicted Suzuki coupling routes achieved 70% yield for a 8-bromo-2-aryl derivative, outperforming traditional methods (50%) .
Mechanistic and Comparative Studies
Q. What spectroscopic techniques best characterize the electronic effects of bromine and chloromethyl substituents?
- Methodological Answer :
- NMR : ¹H NMR shows deshielding of adjacent protons (e.g., H-7 δ ≈ 8.5 ppm due to bromine’s electronegativity) .
- X-ray Crystallography : Resolves steric effects; the 6-methyl group induces a dihedral angle of 16.2° between pyridine and imidazole rings .
- IR : C-Br and C-Cl stretches appear at 550–600 cm⁻¹ and 700–750 cm⁻¹, respectively .
Q. How do structural analogs compare in inhibiting cyclin-dependent kinases (CDKs)?
- Methodological Answer :
- Biological Assay : Test compounds against CDK2/CDK9 using fluorescence polarization assays .
- Key Finding : 8-Bromo-2-(chloromethyl)-6-methyl derivatives show IC₅₀ = 0.8 µM for CDK2, outperforming 6-fluoro analogs (IC₅₀ = 2.5 µM) due to improved halogen bonding .
- Data Table :
| Derivative | CDK2 IC₅₀ (µM) | CDK9 IC₅₀ (µM) |
|---|---|---|
| 8-Bromo-2-(chloromethyl)... | 0.8 | 1.2 |
| 6-Fluoro analog | 2.5 | 3.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
